molecular formula C16H25NO4 B1203482 Floredil CAS No. 53731-36-5

Floredil

Cat. No.: B1203482
CAS No.: 53731-36-5
M. Wt: 295.37 g/mol
InChI Key: MXVLJFCCQMXEEE-UHFFFAOYSA-N
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Scientific Research Applications

Floredil has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities.

    Medicine: Investigated for its therapeutic potential in treating certain medical conditions.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Chemical Reactions Analysis

Floredil undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Floredil involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins and modulating their activity, leading to various biological responses .

Comparison with Similar Compounds

Properties

CAS No.

53731-36-5

Molecular Formula

C16H25NO4

Molecular Weight

295.37 g/mol

IUPAC Name

4-[2-(3,5-diethoxyphenoxy)ethyl]morpholine

InChI

InChI=1S/C16H25NO4/c1-3-19-14-11-15(20-4-2)13-16(12-14)21-10-7-17-5-8-18-9-6-17/h11-13H,3-10H2,1-2H3

InChI Key

MXVLJFCCQMXEEE-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1)OCCN2CCOCC2)OCC

Canonical SMILES

CCOC1=CC(=CC(=C1)OCCN2CCOCC2)OCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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